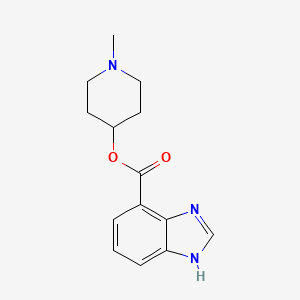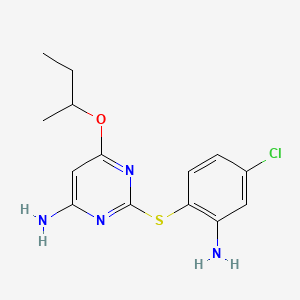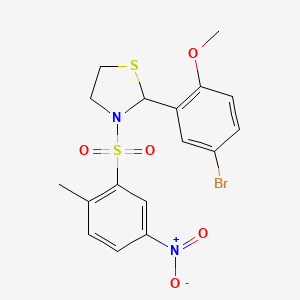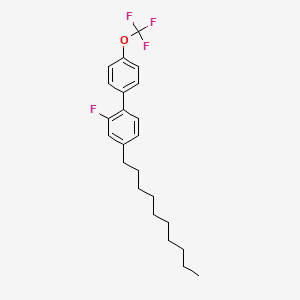
4-Decyl-2-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of various substituents such as decyl, fluoro, and trifluoromethoxy groups can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Substituents: The decyl group can be introduced via Friedel-Crafts alkylation, while the fluoro and trifluoromethoxy groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts to couple halogenated benzene and boronic acid derivatives.
Efficient Substitution Reactions:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the fluoro and trifluoromethoxy groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals for display technologies.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: Could influence signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Decylbiphenyl: Lacks the fluoro and trifluoromethoxy groups.
2-Fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the decyl group.
4-Decyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethoxy group.
Uniqueness
“4-Decyl-2-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl” is unique due to the combination of its substituents, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
397883-56-6 |
|---|---|
Formule moléculaire |
C23H28F4O |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-decyl-2-fluoro-1-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C23H28F4O/c1-2-3-4-5-6-7-8-9-10-18-11-16-21(22(24)17-18)19-12-14-20(15-13-19)28-23(25,26)27/h11-17H,2-10H2,1H3 |
Clé InChI |
WNYLTTQMJHHKAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
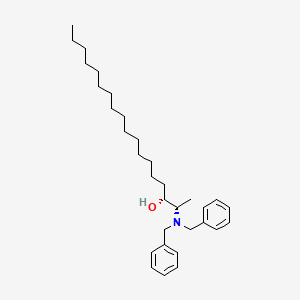
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
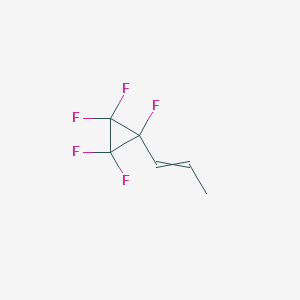
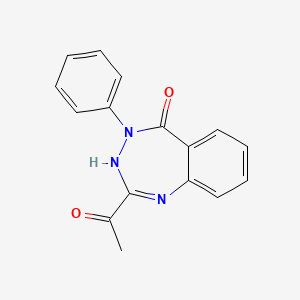
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
